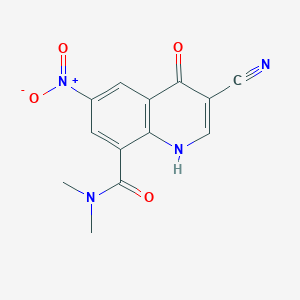
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that includes a decyl chain, multiple hydroxyl groups, and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of a decyl-substituted benzaldehyde with a suitable phenolic compound under acidic or basic conditions. The reaction is followed by cyclization to form the benzopyran core. The hydroxyl groups are introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The benzopyran core can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Decyl-3-hydroxy-2-(2,4-dihydroxyphenyl)-4H-1-benzopyran-4-one
- 7-Decyl-3-hydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one
Uniqueness
7-Decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to the specific arrangement of hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct antioxidant and therapeutic properties compared to its analogs.
Properties
CAS No. |
649552-08-9 |
|---|---|
Molecular Formula |
C25H30O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
7-decyl-3-hydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C25H30O6/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-20(15-16)31-25(24(30)21(17)27)18-13-14-19(26)23(29)22(18)28/h11-15,26,28-30H,2-10H2,1H3 |
InChI Key |
VSVYQNBXCGCWTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


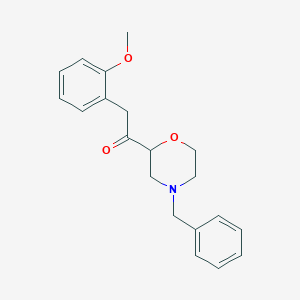
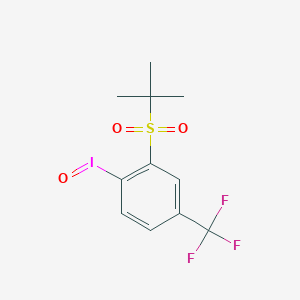


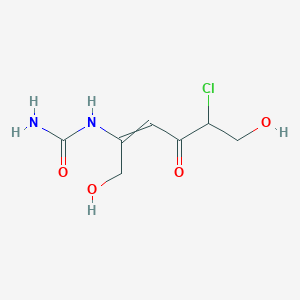
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
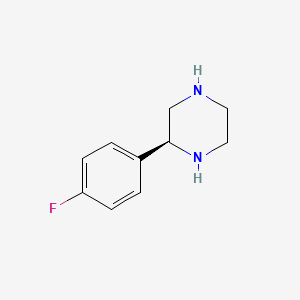
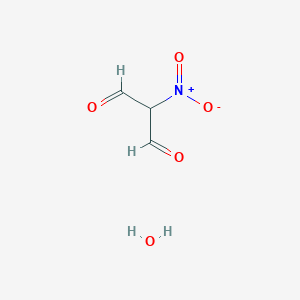
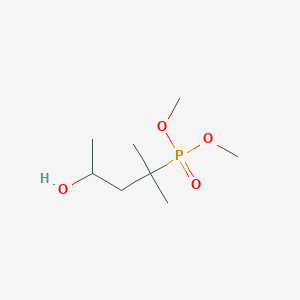
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)
